molecular formula C32H52O4 B1163862 Rubiprasin B CAS No. 125263-66-3

Rubiprasin B

Cat. No.: B1163862
CAS No.: 125263-66-3
M. Wt: 500.8 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Rubiprasin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound has been shown to modulate the immune response by influencing the activity of immune cells, such as macrophages and lymphocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that this compound maintains its bioactivity and continues to exert its effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which toxic effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. It interacts with enzymes and cofactors involved in the metabolism of lipids and carbohydrates . This compound has been shown to modulate metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound within these tissues are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. These subcellular interactions are crucial for the compound’s bioactivity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubiprasin B can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rubia plant roots and rhizomes using solvents like methanol or ethanol. The extract is then purified through column chromatography and other separation techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Rubiprasin B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different bioactivities .

Scientific Research Applications

Rubiprasin B has a wide range of scientific research applications:

Mechanism of Action

Rubiprasin B exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Rubiprasin B is unique among similar compounds due to its specific structure and bioactivities. Similar compounds include:

Properties

IUPAC Name

[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMSDMQWKMSCJR-WWPUQACTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the biological activity of Rubiprasin B?

A1: While this compound itself wasn't tested for bioactivity in the provided research, a closely related compound, 16β-hydroxythis compound, was isolated from Rubia philippinensis. [] This new compound, along with other oleanane triterpenoids like maslinic acid, 4-epi-hederagenin, and oleanolic acid, were found to have moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE. [] This suggests that this compound, due to its structural similarity, might also possess interesting biological activities worth further investigation.

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